5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound primarily used in scientific research. Its unique structure, comprising a pyrroloquinoline core and a chlorinated methoxybenzamide group, makes it a versatile subject for various studies in chemistry, biology, and medicine. Researchers are particularly interested in this compound due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves several steps:
Formation of the Pyrroloquinoline Core
Step 1: : Cyclization reactions between substituted aniline derivatives and pyrrolidine.
Step 2: : Functional group modifications to introduce the ketone and other necessary groups.
Conditions: : Usually carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures (100-150°C).
Attachment of the Benzamide Group
Step 1: : Chlorination of 2-methoxybenzoyl chloride.
Step 2: : Amide bond formation with the prepared pyrroloquinoline intermediate.
Conditions: : Often requires the presence of a base like triethylamine and an activation agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Scaling up the synthesis for industrial purposes might involve continuous flow reactors to control reaction conditions precisely and improve yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are typically used to ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The chloro group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Strong nucleophiles like hydroxide ions or alkoxides.
Major Products
Depending on the specific reactions, major products could include various oxidized or reduced derivatives, or compounds with substituted groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
Catalyst Design: : Studied for its potential use as a ligand in asymmetric catalysis.
Chemical Probes: : Utilized in exploring the mechanisms of complex organic reactions.
Biology
Enzyme Inhibition Studies: : Explored for its inhibitory effects on specific enzymes.
Bioavailability Studies: : Research on how modifications affect its absorption and distribution in biological systems.
Medicine
Drug Development: : Potential lead compound for developing new therapeutic agents, particularly in cancer and neurological disorders.
Pharmacokinetics: : Studies on how the compound is metabolized and excreted.
Industry
Material Science: : Investigated for its properties in creating novel materials with specific functions.
Mechanism of Action
The exact mechanism of action for 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. Its molecular targets could include kinases, proteases, or other enzymes critical in disease pathways. The compound's effects could be mediated through binding to these targets and modulating their signaling pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique combination of the pyrroloquinoline core and chlorinated benzamide group. Similar compounds may include:
5-chloro-2-methoxybenzamide: : Lacks the pyrroloquinoline structure, thus having different biological activities.
2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Without the chloro substitution, affecting its reactivity and biological properties.
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Lacks both the methoxy and chloro groups, thus altering its overall functionality and applications.
These structural differences lead to variations in their chemical reactivity, biological activity, and potential applications. This compound’s unique structural features make it a valuable compound for diverse research fields.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-16-5-4-13(20)10-15(16)19(24)21-14-7-11-3-2-6-22-17(23)9-12(8-14)18(11)22/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGZMWKRLGFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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